2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate
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Overview
Description
2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate is a synthetic organic compound with the molecular formula C10H11F3N2O4 It is characterized by the presence of a trifluoroethyl group, a furan ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:
Step 1: Preparation of furan-2-ylmethyl isocyanate by reacting furan-2-ylmethylamine with phosgene or a phosgene equivalent.
Step 2: Reaction of furan-2-ylmethyl isocyanate with 2,2,2-trifluoroethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of reactive intermediates like isocyanates and phosgene.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carbamate linkage can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-methylcarbamate
- 2,2,2-trifluoroethyl N-phenylcarbamate
- 2,2,2-trifluoroethyl N-(2-furyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate is unique due to the presence of both a furan ring and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c11-10(12,13)6-19-9(17)15-5-8(16)14-4-7-2-1-3-18-7/h1-3H,4-6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWXVOYURQNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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